molecular formula C7H5N3O3 B1353537 5-Nitro-1,2-dihydro-3H-indazol-3-one CAS No. 61346-19-8

5-Nitro-1,2-dihydro-3H-indazol-3-one

Cat. No.: B1353537
CAS No.: 61346-19-8
M. Wt: 179.13 g/mol
InChI Key: XGSFRTHYHRTUCC-UHFFFAOYSA-N
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Description

5-Nitro-1,2-dihydro-3H-indazol-3-one is a useful research compound. Its molecular formula is C7H5N3O3 and its molecular weight is 179.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5-Nitro-1,2-dihydro-3H-indazol-3-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways within cells. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby modulating the activity of these enzymes and influencing cellular redox states .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in certain cancer cell lines by activating specific signaling pathways that lead to programmed cell death . Additionally, it can alter gene expression profiles, leading to changes in the production of proteins involved in cell cycle regulation and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can result in the downregulation of pathways involved in cell proliferation and survival. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, with a melting point of 280-282°C . Its stability and activity can be influenced by various factors such as pH, temperature, and the presence of other chemicals. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at very high doses, including cellular toxicity and organ damage . These effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism. For instance, the compound can affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and metabolite levels . These interactions can have downstream effects on energy production and cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in the mitochondria can affect mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in the nucleus, for instance, can influence gene expression by interacting with nuclear proteins and transcription factors . Similarly, its localization in the cytoplasm can affect cytoplasmic signaling pathways and metabolic processes .

Properties

IUPAC Name

5-nitro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-7-5-3-4(10(12)13)1-2-6(5)8-9-7/h1-3H,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSFRTHYHRTUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210255
Record name 2,3-Dihydro-5-nitro-1H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61346-19-8
Record name 1,2-Dihydro-5-nitro-3H-indazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61346-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-5-nitro-1H-indazol-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061346198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-5-nitro-1H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-5-nitro-1H-indazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.007
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Hydrazine hydrate (4 mL, 124 mmol) was added to a solution of 2-chloro-5-nitro benzoic acid (5 g, 24.8 mmol) in absolute ethanol (30 mL), and the resulting mixture was refluxed for 16 h. The reaction mixture was concentrated under reduced pressure. Residue was trituated with methanol to give 6.5 g of crude intermediate. 2N aq. HCl (40 mL) was added to the crude product, and the mixture was refluxed for 8 h. Reaction mixture was cooled to 0° C., solids were collected via filtration, washed with cold water and dried under vacuum. Residue was purified by flash chromatography using 1% methanol in chloroform as eluent to afford title compound (2 g, 27%) as a solid. 1H NMR (400 MHz, DMSO-d6): δ 12.4 (bs, 1H), 11.3 (bs, 1H), 8.67 (s, 1H), 8.12 (dd, J1=2.1 Hz, J2=9.0 Hz, 1H), 7.5 (d, J=9.0 Hz, 1H); ESI-MS m/z: 179 (M+H)+.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the in vitro and in vivo activity of 5-nitro-1,2-dihydro-3H-indazol-3-one derivatives against Trypanosoma cruzi?

A1: Research indicates that specific this compound derivatives, namely 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one and 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (compounds 16 and 24 respectively), demonstrate promising activity against both drug-sensitive (TcVI) and moderately drug-resistant (TcII) strains of Trypanosoma cruzi []. In vitro studies show these compounds effectively inhibit the parasite's replicative forms, epimastigotes and intracellular amastigotes, with compound 16 displaying greater potency []. Importantly, these compounds exhibit lower toxicity towards cardiac cells compared to the current standard treatment, benznidazole (BZ), resulting in a more favorable selectivity index []. While not as potent as BZ against the non-replicative bloodstream trypomastigotes in vitro, in vivo studies using a mouse model of acute T. cruzi infection demonstrated a reduction in parasitemia with both compounds, reaching up to a 60% reduction with compound 16 alone []. Combining either compound with BZ further enhanced efficacy, significantly reducing parasitemia and increasing survival rates compared to untreated controls []. These findings highlight the potential of this compound derivatives as a novel therapeutic strategy for Chagas disease, particularly in combination therapies.

Q2: How does the structure of this compound derivatives impact their activity?

A2: While the provided research [] focuses primarily on the in vitro and in vivo activity of two specific this compound derivatives, it acknowledges that this scaffold represents a promising starting point for further development. Exploring structure-activity relationships (SAR) by systematically modifying the substituents on the indazole ring could unveil crucial insights into optimizing their activity, potency, and selectivity. Future studies should investigate the impact of varying the substituents at the 1 and 2 positions of the indazole ring, as well as modifications to the nitro group at the 5 position, to establish key structural features that govern their interaction with potential targets in T. cruzi and ultimately enhance their therapeutic efficacy.

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